molecular formula C4H9ClO B1280204 4-Chlorobutan-2-ol CAS No. 2203-34-1

4-Chlorobutan-2-ol

Cat. No. B1280204
Key on ui cas rn: 2203-34-1
M. Wt: 108.57 g/mol
InChI Key: AKMIPCJUTXDZKR-UHFFFAOYSA-N
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Patent
US04851526

Procedure details

To 100 mL of CH3CN is added morpholine (9.6 g, 0.11 mol) and 4-chloro-2-butanol (11 g, 0.1 mol). Heat the reaction at reflux and monitor the reaction by thin-layer chromatography. Upon completion of the reaction remove the solvent and add saturated aqueous sodium bicarbonate and ether. Separate the layers and dry the organic phase over Na2SO4. Filter off the drying agent and evaporate the solvent in vacuo to obtain the title compound.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Cl[CH2:8][CH2:9][CH:10]([OH:12])[CH3:11]>CC#N>[CH3:11][CH:10]([OH:12])[CH2:9][CH2:8][N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
11 g
Type
reactant
Smiles
ClCCC(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the reaction by thin-layer chromatography
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction remove the solvent
ADDITION
Type
ADDITION
Details
add saturated aqueous sodium bicarbonate and ether
CUSTOM
Type
CUSTOM
Details
Separate the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filter off the drying agent
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(CCN1CCOCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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